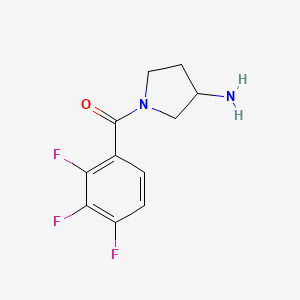

1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-amine

Übersicht

Beschreibung

Molecular Structure Analysis

TFBPA has a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of TFBPA allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a core structure in 1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-amine , is widely used in medicinal chemistry due to its versatility and biological relevance. This compound can serve as a scaffold for the development of novel biologically active compounds. Its trifluorobenzoyl moiety could potentially interact with various biological targets, enhancing binding affinity and selectivity .

Pharmacokinetics: ADME/Tox Optimization

In pharmacokinetics, the modification of drug candidates to improve absorption, distribution, metabolism, excretion (ADME), and toxicity profiles is crucial. The trifluorobenzoyl group in this compound could be explored to modify physicochemical properties, potentially leading to better ADME/Tox results .

Stereochemistry: Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring allows for the synthesis of enantiomerically pure compounds. This is particularly important in the synthesis of drugs where the spatial orientation of substituents can lead to different biological profiles due to the different binding modes to enantioselective proteins .

Bioactive Molecule Development: Target Selectivity

The pyrrolidine scaffold is known for its role in the development of bioactive molecules with target selectivity. The unique structure of 1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-amine could be leveraged to design compounds with specific interactions at the target site, which is a key aspect in the development of selective therapeutic agents .

Synthetic Intermediates: Chemical Synthesis

This compound can be used as an intermediate in chemical synthesis, particularly in the construction of complex molecules. Its reactive amine group can undergo various transformations, making it a valuable building block in synthetic organic chemistry .

Material Science: Fluorinated Compounds

In material science, fluorinated compounds are sought after for their unique properties, such as thermal stability and resistance to solvents and acids. The trifluorobenzoyl group in 1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-amine could be utilized in the development of new materials with enhanced properties .

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-specific manner.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological activities, potentially affecting multiple pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best results for drug candidates .

Eigenschaften

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O/c12-8-2-1-7(9(13)10(8)14)11(17)16-4-3-6(15)5-16/h1-2,6H,3-5,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHSVNGJJLWJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=C(C(=C(C=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

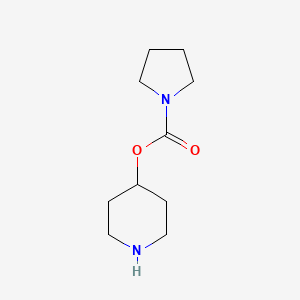

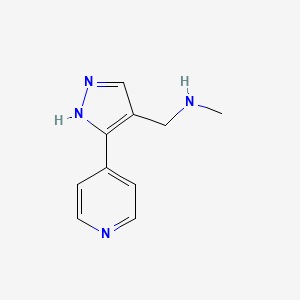

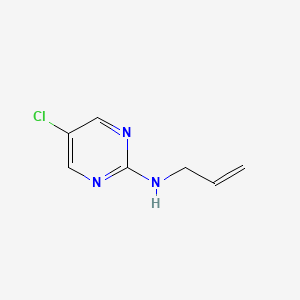

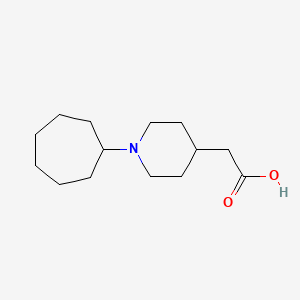

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470474.png)

![(2-Methyl-2-aza-bicyclo[2.2.2]oct-6-yl)-methanol](/img/structure/B1470477.png)

![2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470481.png)

![1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1470483.png)